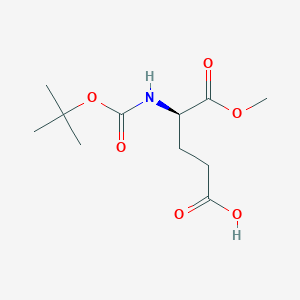

Boc-D-glu-ome

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYAFKXUQMTLPL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427016 | |

| Record name | BOC-D-GLU-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55227-00-4 | |

| Record name | BOC-D-GLU-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-Glu-OMe | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Boc-D-Glu-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-glutamic acid α-methyl ester, commonly referred to as Boc-D-Glu-OMe, is a protected amino acid derivative widely utilized in synthetic organic chemistry, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the alpha-carboxylic acid allow for selective deprotection and coupling reactions, making it a valuable building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₆ | [1] |

| Molecular Weight | 261.27 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 59-64 °C | |

| Optical Rotation [α]D²⁰ | +27.3 ± 2° (c=1 in MeOH) | |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 212.9 ± 27.3 °C | [1] |

| Refractive Index | 1.470 | [1] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [2] |

| Storage Conditions | 0-8 °C, sealed in a dry environment. | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.4 (s, 9H), 1.87-1.96 (m, 1H), 2.12-2.15 (m, 1H), 2.35-2.49 (m, 2H), 3.71 (s, 3H), 4.31-4.33 (d, 1H, J = 4.64 Hz), 5.24- 5.27 (d, 1H, J = 8.16 Hz), 10.19 (s, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 27.5, 28.2, 30.0, 52.4, 52.8, 80.2, 155.5, 172.8, 177.7 |

| Infrared (IR, KBr) | νₘₐₓ (cm⁻¹): 3346, 2979, 1719, 1520, 1439, 1394, 1369, 1216, 1167, 1057, 1029, 879, 853, 816, 780, 596, 463 |

Experimental Protocols

The following are detailed, standardized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[3]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[3]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned such that the bulb is level with the sample.[3]

-

Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[3]

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]

-

Reporting: The melting point is reported as a range of these two temperatures.

Optical Rotation Measurement (Polarimetry)

Objective: To measure the rotation of plane-polarized light caused by the chiral centers in this compound.

Apparatus:

-

Polarimeter

-

Polarimeter sample tube (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound is dissolved in a specified solvent (e.g., methanol) in a volumetric flask to a known concentration (c, in g/100 mL).[5]

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The sample tube is filled with the pure solvent (blank), ensuring no air bubbles are present, and a zero reading is taken.[6]

-

Sample Measurement: The sample tube is rinsed and then filled with the prepared solution of this compound, again ensuring the absence of air bubbles. The tube is placed in the polarimeter.[6]

-

Angle of Rotation Measurement: The analyzer is rotated until the light intensity is at a minimum (for manual polarimeters) or the digital reading stabilizes (for automatic polarimeters). The observed angle of rotation (α) is recorded.[7]

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound to identify functional groups.

Apparatus:

-

FTIR spectrometer

-

Hydraulic press

-

KBr pellet die set

-

Agate mortar and pestle

-

Infrared lamp (for drying)

-

Analytical balance

Procedure:

-

Sample and KBr Preparation: Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are weighed accurately.[8] The KBr is pre-dried under an infrared lamp to remove any moisture.

-

Grinding and Mixing: The sample and KBr are ground together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Pellet Formation: The powdered mixture is transferred to the KBr pellet die. The die is assembled and placed in a hydraulic press. A pressure of 8-10 tons is applied for a few minutes to form a transparent or translucent pellet.[9]

-

Spectrum Acquisition: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[8]

Visualizations

Experimental Workflow for Optical Rotation Measurement

Caption: Workflow for determining the optical rotation of this compound.

Role of this compound in Peptide Synthesis

Caption: Role of this compound as a building block in solid-phase peptide synthesis.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Polarimeter - Wikipedia [en.wikipedia.org]

- 6. rudolphresearch.com [rudolphresearch.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

An In-depth Technical Guide to Boc-D-glutamic acid alpha-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-glutamic acid α-methyl ester, a pivotal reagent in modern synthetic chemistry. As a protected amino acid derivative, it serves as a crucial building block in the synthesis of peptides and complex organic molecules, with significant applications in pharmaceutical research and drug development.[1] This document outlines its chemical structure, physicochemical properties, applications, and general experimental considerations.

Chemical Structure and Identification

Boc-D-glutamic acid α-methyl ester is a derivative of the non-proteinogenic D-glutamic acid. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the α-carboxyl position. The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, making it ideal for multi-step syntheses.[] The methyl ester protects the α-carboxylic acid, allowing for selective modification of the side-chain carboxyl group.

Caption: Chemical structure of Boc-D-glutamic acid α-methyl ester.

Physicochemical and Quantitative Data

The properties of Boc-D-glutamic acid α-methyl ester make it a stable, easy-to-handle crystalline solid suitable for a variety of synthetic applications. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55227-00-4 | [1][3] |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][3] |

| Molecular Weight | 261.27 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 59-64 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = +27.3 ± 2º (c=1 in MeOH) | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 212.9 ± 27.3 °C | [3] |

| Refractive Index | 1.470 | [3] |

| Storage Conditions | 2-8°C | [3] |

| PubChem ID | 13943072 | [1] |

| InChIKey | ZAYAFKXUQMTLPL-SSDOTTSWSA-N | [3] |

Applications in Research and Drug Development

Boc-D-glutamic acid α-methyl ester is a versatile intermediate with significant utility in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis : As a protected D-amino acid, this compound is a fundamental building block for synthesizing peptides containing non-natural configurations.[1] The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. The Boc group ensures selective N-terminal extension of the peptide chain.

-

Drug Development : The unique stereochemistry and functional groups of this molecule make it a valuable scaffold in medicinal chemistry.[1] It is used in the synthesis of drug candidates, particularly in the fields of neuropharmacology, where glutamic acid derivatives are known to interact with neurotransmitter receptors.[4] Its structure allows for modifications that can improve the efficacy and pharmacokinetic profiles of new therapeutic agents.[1]

-

Organic Synthesis : Beyond peptides, it serves as a chiral starting material for the synthesis of complex organic molecules and fine chemicals.[1] Its compatibility with a wide range of coupling reagents and reaction conditions makes it a preferred choice for chemists aiming for precision and high yields in their synthetic pathways.[1]

Experimental Protocols and Handling

While specific experimental procedures are highly dependent on the target molecule, the use of Boc-D-glutamic acid α-methyl ester in a typical synthetic workflow, such as Solid-Phase Peptide Synthesis (SPPS), follows a well-established logical progression.

General Handling and Storage:

-

Storage : The compound should be stored in a tightly sealed container at 2-8°C.[3]

-

Safety : Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, lab coats, and safety glasses.[5] The compound may cause skin and eye irritation and respiratory irritation.[3] Handling should occur in a well-ventilated area or a fume hood.[3][5]

Generalized Experimental Workflow: Role in Solid-Phase Peptide Synthesis (SPPS)

The diagram below illustrates the logical steps where a Boc-protected amino acid like Boc-D-glutamic acid α-methyl ester is utilized in an SPPS cycle. The process involves sequential deprotection of the N-terminal Boc group and coupling with the next amino acid in the sequence.

Caption: Logical workflow for using a Boc-amino acid in Solid-Phase Peptide Synthesis.

Key Steps in the Protocol:

-

Deprotection : The N-terminal Boc group of the resin-bound peptide is removed using a mild acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization : The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to free the terminal amine for the subsequent coupling reaction.

-

Coupling : Boc-D-glutamic acid α-methyl ester (with its side-chain carboxyl group free or protected as needed) is activated using coupling reagents (e.g., HBTU, HOBt) and added to the resin to form the next peptide bond.

-

Washing : After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Iteration : This cycle is repeated with different protected amino acids until the desired peptide sequence is assembled.

-

Cleavage : Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF).

References

A Technical Guide to the Synthesis and Purification of Boc-D-Glu-OMe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-D-glutamic acid α-methyl ester (Boc-D-Glu-OMe), a critical building block in peptide synthesis and pharmaceutical research. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflows to aid in the practical application of these methods.

Introduction

This compound is a protected amino acid derivative valued for its role in the development of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the D-glutamic acid moiety, facilitating its controlled incorporation into complex peptide chains. The α-methyl ester provides additional protection for one of the carboxyl groups, allowing for selective chemical transformations. This guide outlines a robust methodology for the synthesis and subsequent purification of this important compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of D-glutamic acid α-methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The following protocol is adapted from established methods for the synthesis of the corresponding L-enantiomer.

Experimental Protocol: Synthesis

Materials:

-

D-glutamic acid α-methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Methyl tert-butyl ether (MTBE)

-

10% Citric acid solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve D-glutamic acid α-methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane.

-

To this solution, add di-tert-butyl dicarbonate (1.2 eq.).

-

Slowly add triethylamine (1.0 eq.) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for 18 hours at room temperature.

-

Upon completion of the reaction, extract the solution with methyl tert-butyl ether (MTBE) twice to remove unreacted Boc₂O and byproducts.

-

Cool the aqueous phase in an ice bath and carefully adjust the pH to 3 by the slow addition of a 10% citric acid solution.

-

Extract the product from the acidified aqueous phase with ethyl acetate twice.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis Workflow

A Technical Guide to the Solubility of Boc-D-Glutamic Acid Alpha-Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the physicochemical properties of Boc-D-glutamic acid alpha-methyl ester is essential before conducting solubility studies.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₆ | [1] |

| Molecular Weight | 261.27 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | Not available | |

| LogP (Octanol-Water Partition Coefficient) | Not available |

The presence of the tert-butyloxycarbonyl (Boc) protecting group generally enhances the solubility of amino acids in organic solvents compared to their unprotected counterparts.[2] However, the specific solubility will vary depending on the solvent's polarity and other intermolecular interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved substance.

Materials:

-

Boc-D-glutamic acid alpha-methyl ester

-

A selection of organic solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Boc-D-glutamic acid alpha-methyl ester to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4] It is advisable to perform a preliminary time-to-equilibrium study.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples.[3]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is recommended to use a syringe and immediately filter it through a syringe filter into a clean vial.[3]

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Boc-D-glutamic acid alpha-methyl ester in the diluted sample using a validated HPLC method or another suitable analytical technique.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reliability of the results.

-

Data Presentation: Solubility of Boc-D-Glutamic Acid Alpha-Methyl Ester

The following table provides a template for recording and comparing the experimentally determined solubility of Boc-D-glutamic acid alpha-methyl ester in various organic solvents at a specified temperature.

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |

| Methanol | 5.1 | ||

| Ethanol | 4.3 | ||

| Acetone | 5.1 | ||

| Ethyl Acetate | 4.4 | ||

| Dichloromethane | 3.1 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Other Solvents |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Boc-D-glutamic acid alpha-methyl ester using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

An In-Depth Technical Guide on the Stability and Storage of Boc-D-Glu-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-glutamic acid α-methyl ester (Boc-D-Glu-OMe). Understanding the stability profile of this crucial building block is paramount for its effective use in peptide synthesis, drug development, and other applications in medicinal chemistry. This document outlines its inherent stability, potential degradation pathways, and recommended analytical methods for assessing its purity and degradation.

Core Concepts: Chemical Structure and Inherent Stability

This compound is a derivative of D-glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the α-carboxylic acid is esterified as a methyl ester. The Boc protecting group is known to enhance the stability of amino acids under neutral and basic conditions, making them suitable for multi-step synthetic processes.[][2] However, this group is intentionally designed to be labile under acidic conditions to allow for its removal during synthesis.[]

The stability of this compound is a critical factor in ensuring the integrity and purity of synthetic peptides and other molecules. Degradation can lead to the formation of impurities that may be difficult to separate and can impact the biological activity and safety of the final product.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, proper storage and handling are essential. The following conditions are recommended based on information from various suppliers:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or 0-8°C[3] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated place. Keep container tightly closed.[3] | Protects from atmospheric moisture and contaminants. |

| Light | Store in a light-resistant container. | Although specific photostability data is limited, it is good practice to protect from light to prevent potential photodegradation. |

| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols.[3] | Standard laboratory safety precautions for handling chemical reagents. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the Boc group under acidic conditions and, to a lesser extent, hydrolysis of the methyl ester.

Experimental Protocols for Stability Assessment

A forced degradation study is crucial to identify potential degradation products and establish a stability-indicating analytical method. The following are generalized protocols that can be adapted for this compound.

General Sample Preparation

Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, for all stress conditions.

Hydrolytic Degradation

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH. Store at room temperature and collect samples at various time points. Neutralize the samples before analysis.

-

Neutral Hydrolysis: Reflux the sample solution in water at a controlled temperature and collect samples at various time points.

Oxidative Degradation

Treat the sample solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and collect samples at various time points.

Thermal Degradation

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C) for a specified period. Dissolve the samples in the mobile phase for analysis.

Photolytic Degradation

Expose the sample solution to a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

Illustrative HPLC Method Parameters

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent compound from all degradation products formed during forced degradation studies.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of N-Boc-D-glutamic acid dimethyl ester (Boc-D-glu-ome)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of N-Boc-D-glutamic acid dimethyl ester, a key building block in peptide synthesis and medicinal chemistry. This document outlines standard experimental protocols for acquiring high-quality NMR spectra and presents a summary of expected chemical shifts for ¹H and ¹³C nuclei.

Data Presentation: Representative NMR Data

The following tables summarize the representative chemical shifts (δ) for Boc-D-glu-ome. These values are compiled based on typical chemical shifts for the functional groups present and data from closely related compounds.[1]

Table 1: Representative ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| Boc (t-butyl) | ~ 1.44 | Singlet (s) | N/A | 9H |

| β-CH₂ | ~ 1.95 - 2.25 | Multiplet (m) | - | 2H |

| γ-CH₂ | ~ 2.40 | Triplet (t) | ~ 7.5 | 2H |

| α-CH | ~ 4.35 | Multiplet (m) | - | 1H |

| α-COOCH₃ | ~ 3.73 | Singlet (s) | N/A | 3H |

| γ-COOCH₃ | ~ 3.67 | Singlet (s) | N/A | 3H |

| N-H | ~ 5.10 | Doublet (d) | ~ 7.8 | 1H |

Table 2: Representative ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| Boc C(CH₃)₃ | ~ 28.3 |

| β-CH₂ | ~ 27.8 |

| γ-CH₂ | ~ 30.1 |

| α-CH | ~ 52.9 |

| α-COOCH₃ | ~ 52.4 |

| γ-COOCH₃ | ~ 51.8 |

| Boc C (CH₃)₃ | ~ 80.0 |

| Boc C=O | ~ 155.5 |

| γ-C=O | ~ 173.0 |

| α-C=O | ~ 173.5 |

Experimental Protocols

The following protocols describe standard methodologies for the preparation and analysis of Boc-protected amino acid esters by NMR spectroscopy.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its excellent solubilizing properties for this type of compound.

-

Transfer: Transfer the solution to a 5 mm NMR tube. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Standard: Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.2. NMR Data Acquisition

-

Instrumentation: Spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Scans: Acquire 16-32 scans for a standard spectrum.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Mode: Acquire a proton-decoupled ¹³C spectrum.

-

Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 2 seconds.

-

2.3. Data Processing

-

Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction to ensure the baseline is flat.

-

Calibration: Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).

-

Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Assign all signals in both spectra to the corresponding atoms in the molecular structure.

Visualization of Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is crucial for obtaining reliable and reproducible results. The following diagram illustrates this standard workflow.

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

References

function of the Boc protecting group in peptide synthesis

An In-depth Technical Guide on the Function of the Boc Protecting Group in Peptide Synthesis

Introduction to the Boc Protecting Group

In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is fundamental to the successful construction of a desired peptide sequence.[1] The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino group of an amino acid.[2] Its primary role is to reversibly block the N-terminus, thereby preventing it from participating in unwanted side reactions during the formation of a peptide bond.[1] The Boc group is characterized by its stability in basic and nucleophilic conditions and its lability under moderately acidic conditions, which allows for its selective removal.[3][4] This differential stability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, one of the two major approaches alongside the Fmoc/tBu strategy.[5][6]

The Boc Solid-Phase Peptide Synthesis (SPPS) Strategy

The Boc SPPS methodology, pioneered by R. Bruce Merrifield, involves the stepwise addition of N-α-Boc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7] A typical cycle in Boc-SPPS consists of four main steps:

-

Deprotection: The acid-labile N-α-Boc group on the terminal amino acid of the resin-bound peptide is removed. This is typically achieved by treating the resin with a moderately strong acid, most commonly 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] This step exposes a new N-terminal amine as a trifluoroacetate salt.[9]

-

Neutralization: The protonated N-terminal amine is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to regenerate the free amine nucleophile required for the next coupling step.[5][10]

-

Coupling: The next N-α-Boc-protected amino acid is activated and coupled to the newly freed N-terminal amine of the peptide-resin.[11] Activation is commonly performed using carbodiimides like dicyclohexylcarbodiimide (DCC) or aminium/phosphonium salt-based reagents such as HBTU.[6][7]

-

Washing: Following each deprotection, neutralization, and coupling step, the peptide-resin is thoroughly washed with various solvents to remove excess reagents and byproducts, ensuring the purity of the subsequent reaction.[12]

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of the "permanent" side-chain protecting groups (typically benzyl-based). This requires treatment with a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][13][14]

Quantitative Data: A Comparative Overview of Boc and Fmoc Strategies

The choice between the Boc and Fmoc strategies depends on the specific peptide sequence, its length, and the presence of sensitive residues. The following table summarizes key quantitative and qualitative differences between the two methods.

| Parameter | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group Stability | Acid-labile | Base-labile |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[8][15] | 20-50% Piperidine in Dimethylformamide (DMF)[16][17] |

| Nα-Deprotection Time | 20-30 minutes[11][18] | 5-20 minutes |

| Side-Chain Protection Scheme | Benzyl-based (Bzl), cleaved by strong acid (HF, TFMSA)[5][13] | tert-Butyl-based (tBu), cleaved by moderate acid (TFA)[13][] |

| Final Cleavage Reagent | Anhydrous HF or TFMSA[6] | ~95% TFA with scavengers[8] |

| Orthogonality | Considered "quasi-orthogonal" as both temporary and permanent groups are acid-labile, relying on different acid strengths for removal.[5][20] | Fully orthogonal, as deprotection (base) and cleavage (acid) conditions are distinct.[13][] |

| Key Advantage | Reduces aggregation for hydrophobic or long sequences; lower cost of derivatives.[6][] | Milder conditions, compatible with a wider range of modifications; easier automation.[13][] |

Experimental Protocols

Protocol 1: N-α-Boc Protection of an Amino Acid

This protocol describes the introduction of the Boc group onto the α-amino group of a free amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Water

-

Ethyl acetate

-

5% Citric acid or KHSO₄ solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.[22]

-

Add 1.5 equivalents of triethylamine or adjust the pH to ~9.5 with 1 M NaOH.[22]

-

Cool the solution in an ice bath.

-

Add 1.1 equivalents of (Boc)₂O to the stirred solution.[22]

-

Allow the reaction to stir for 2-4 hours at room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[22]

-

Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.[22]

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the N-Boc-protected amino acid.[22]

Protocol 2: N-α-Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol details the removal of the N-terminal Boc group from a peptide-resin during an SPPS cycle.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Diisopropylethylamine (DIEA), peptide synthesis grade

-

Isopropanol (IPA)

-

SPPS reaction vessel

Procedure:

-

Swell the peptide-resin in DCM for 30-60 minutes.[7]

-

Drain the solvent.

-

Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain the solution.[9]

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[7][18] Note: For sequences containing sensitive residues like Trp, Cys, or Met, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent alkylation by the released tert-butyl cation.[5][10]

-

Drain the TFA solution.

-

Washing: Wash the peptide-resin thoroughly to remove residual acid. A typical washing sequence is:

-

Neutralization: Add a solution of 5-10% DIEA in DCM to the resin and agitate for 2 minutes. Drain and repeat this step once more.[9][10]

-

Final Washing: Wash the resin with DCM (3-5 times) to remove excess base and prepare for the next coupling step.[10] A Kaiser test can be performed to confirm the presence of a free primary amine.[10]

Visualizing Mechanisms and Workflows

Caption: Acid-catalyzed deprotection mechanism of the N-α-Boc group.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 18. researchgate.net [researchgate.net]

- 20. biosynth.com [biosynth.com]

- 22. peptide.com [peptide.com]

The Strategic Incorporation of D-Amino Acids: A Technical Guide to Enhancing Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of naturally occurring L-amino acids with their D-enantiomers represents a pivotal strategy in modern peptide drug design and discovery. This technical guide provides a comprehensive overview of the profound impact of D-amino acids on peptide structure, stability, and biological function. By delving into the core principles of stereochemistry and its influence on enzymatic recognition, we explore how the strategic placement of D-amino acids can overcome the inherent limitations of native peptides, such as proteolytic instability and short in-vivo half-lives. This guide offers a detailed examination of the conformational consequences of D-amino acid incorporation, its effect on receptor interactions, and the modulation of signaling pathways. Furthermore, we provide detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides, alongside illustrative visualizations of key biological pathways and drug discovery workflows. Quantitative data are summarized in structured tables to facilitate direct comparison and inform rational peptide design.

Introduction: The Stereochemical Advantage of D-Amino Acids

With the exception of achiral glycine, all amino acids exist as one of two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] While the proteinogenic machinery in higher organisms almost exclusively utilizes L-amino acids, the strategic incorporation of D-amino acids into synthetic peptides offers a powerful tool to enhance their therapeutic potential.[1] The primary advantage lies in their ability to confer remarkable resistance to enzymatic degradation.[2] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a sterically distinct backbone that is no longer a substrate for these enzymes, thereby significantly increasing the peptide's half-life in biological systems.[3]

Beyond stability, the introduction of a D-amino acid can induce significant changes in the peptide's three-dimensional conformation. This can alter its binding affinity and selectivity for its target receptor, sometimes leading to the development of more potent agonists or antagonists.[4] This guide will explore these multifaceted roles of D-amino acids, providing the technical details necessary for their successful application in peptide research and development.

Impact of D-Amino Acids on Peptide Properties

Enhanced Proteolytic Stability

The most significant and widely exploited benefit of incorporating D-amino acids is the dramatic increase in resistance to proteolysis.[3] This enhanced stability translates to a longer plasma half-life and improved bioavailability.[2]

Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid-Containing Peptides

| Peptide Sequence | Modifying Amino Acid(s) | Matrix | Half-life (t½) | Reference(s) |

| KRLFKKLLKYLRKF (Pep05) | All L-amino acids | Human Plasma | < 2 h | [5] |

| k Rl Fkk LLk Yl Rk F (DP06) | All Lys and Arg as D-isomers | Human Plasma | > 24 h (60% remaining) | [5] |

| TPTPTGTQTPT | All L-amino acids | 50% Human Serum | Degradable | [3] |

| tp -TPTGTQ-tpt | D-amino acids at N- and C-termini | 50% Human Serum | Completely Stable | [3] |

| R-DIM-P-LF11-215 (RDP215) | All L-amino acids | In vitro with Melanoma A375 cells + Serum | Degradation observed | [2] |

| 9D -R-DIM-P-LF11-215 (9D-RDP215) | Phe and Arg as D-isomers | In vitro with Melanoma A375 cells + Serum | Stabilizing effect observed | [2] |

Lowercase letters indicate D-amino acids.

Modulation of Receptor Binding Affinity

The introduction of a D-amino acid can significantly alter the peptide's conformation, which in turn affects its interaction with its biological target. This can lead to either an increase or a decrease in binding affinity, depending on the specific residue, its position, and the receptor's topology.

Table 2: Comparative Receptor Binding Affinities of L- and D-Amino Acid-Containing Peptides

| Peptide/Analog | Receptor | Binding Assay | Ki (nM) | Reference(s) |

| Neurokinin A (NKA) (4-10) | Human NK2 | Radioligand Displacement | ~10-100 | [6] |

| [Lys(5),MeLeu(9)]NKA(4-10) | Human NK2 | Radioligand Displacement | Significantly Higher Affinity | [6] |

| [Nle(10)]NKA(4-10) | Human NK2 | Radioligand Displacement | Significantly Lower Affinity | [6] |

| L-Norepinephrine | α1A-adrenergic | Radioligand Displacement | 1500 | [7] |

| D-Norepinephrine | α-adrenergic | Inferred from multiple studies | 10- to 500-fold lower affinity than L-isomer | [7] |

Conformational Changes in Peptide Structure

The substitution of an L-amino acid with its D-enantiomer can induce significant local and global changes in peptide secondary structure. D-amino acids have different Ramachandran plot preferences compared to their L-counterparts, which can disrupt or stabilize secondary structures like α-helices and β-sheets. For instance, a D-amino acid can disrupt an α-helix but can promote the formation of a β-turn.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based solid-phase peptide synthesis is the most prevalent method for creating peptides that include D-amino acids.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (L or D), coupling reagent, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a dry powder.

In Vitro Proteolytic Stability Assay

This assay is used to assess a peptide's resistance to enzymatic degradation.

Materials:

-

L- and D-amino acid-containing peptides

-

Protease solution (e.g., human serum, plasma, or a specific protease like trypsin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Prepare stock solutions of the peptides and the protease in PBS.

-

Incubation: Mix the peptide and protease solutions in a microcentrifuge tube and incubate at 37°C.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis: Analyze the quenched samples by RP-HPLC. The peak area of the intact peptide is monitored over time to determine the rate of degradation.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

-

Quartz cuvette (e.g., 1 mm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Dissolve the peptide in the CD buffer to a known concentration (e.g., 0.1 mg/mL). Prepare a buffer blank.

-

Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the desired parameters (e.g., wavelength range 190-260 nm, scanning speed, bandwidth).

-

Blank Measurement: Record the CD spectrum of the buffer blank.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × d × c) where:

-

mdeg is the observed ellipticity

-

MRW is the mean residue weight (molecular weight / number of residues)

-

d is the path length of the cuvette in cm

-

c is the concentration of the peptide in g/mL

-

-

Structure Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide.

Signaling Pathways and Experimental Workflows

Aplysia Allatotropin-Related Peptide (ATRP) Signaling Pathway

The ATRP signaling system in Aplysia californica provides a fascinating example of how D-amino acid incorporation can modulate receptor selectivity and downstream signaling. The native ATRP exists as two diastereomers: an all-L form and a form containing a D-phenylalanine at position 2 (D2-ATRP). These two forms exhibit differential activation of two distinct G-protein coupled receptors (GPCRs), leading to the activation of different signaling cascades.[8]

Experimental Workflow for Rational Design of D-Peptide Inhibitors

The development of potent and stable peptide inhibitors often involves a rational design process that leverages the benefits of D-amino acids. The following workflow outlines a typical strategy.

Conclusion and Future Directions

The incorporation of D-amino acids is a cornerstone of modern peptide chemistry, offering a robust strategy to enhance the therapeutic properties of peptide-based drugs. The increased proteolytic stability conferred by D-amino acids directly addresses one of the major limitations of native peptides, paving the way for the development of more effective and bioavailable therapeutics. As our understanding of the structural and functional consequences of D-amino acid substitution continues to grow, so too will our ability to rationally design peptides with tailored pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on the development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities, further expanding the therapeutic potential of this versatile class of molecules. The continued refinement of synthetic and analytical techniques will also be crucial in accelerating the discovery and development of the next generation of D-peptide therapeutics.

References

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 4. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Boc-D-Glu(OMe)-OMe for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-D-glutamic acid α-methyl ester (Boc-D-Glu(OMe)-OMe), a key building block for researchers, scientists, and drug development professionals. This document details commercial sources, quantitative specifications, experimental protocols for its use in peptide synthesis, and analytical methods for purity assessment. Furthermore, it explores the potential involvement of D-glutamic acid derivatives in neurotransmitter signaling pathways.

Commercial Suppliers and Quantitative Data

High-purity Boc-D-Glu(OMe)-OMe is available from several commercial suppliers. The following table summarizes key quantitative data to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |

| BOC Sciences | Boc-D-glutamic acid α-methyl ester | 55227-00-4 | C11H19NO6 | 261.27 | ≥ 99% (HPLC) | White to off-white solid | 2-8°C |

| Chem-Impex | Boc-D-glutamic acid a-methyl ester | 55227-00-4 | C11H19NO6 | 261.27 | ≥ 99% (HPLC) | White crystalline powder | 0-8°C |

| Splendid Lab | Boc-D-Glu-OMe | 55227-00-4 | C11H19NO6 | 261.27 | Not specified | Not specified | Not specified |

Experimental Protocols

Boc-D-Glu(OMe)-OMe is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Below are detailed methodologies for its incorporation into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide on a resin support.

Materials:

-

Boc-D-Glu(OMe)-OMe

-

Resin (e.g., Merrifield resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DMF (3 times).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 times), followed by DMF (3 times).

-

Neutralize the resin with a 10% solution of DIEA in DMF (2 times for 5 minutes each).

-

Wash the resin with DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Boc-D-Glu(OMe)-OMe (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a cleavage cocktail (e.g., HF/anisole).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods for Purity Assessment

Ensuring the purity of Boc-D-Glu(OMe)-OMe and the final peptide is critical. The following are standard analytical techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of Boc-D-Glu(OMe)-OMe.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 220 nm.

-

Data Analysis: Purity is calculated from the peak area percentage.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of Boc-D-Glu(OMe)-OMe.

-

Solvent: Chloroform-d (CDCl3).

-

¹H NMR: Expect characteristic peaks for the Boc group (singlet around 1.4 ppm), the methyl ester protons (singlet around 3.7 ppm), and the glutamic acid backbone protons.

-

¹³C NMR: Expect signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the carbons of the glutamic acid backbone and methyl ester.

2.2.3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of Boc-D-Glu(OMe)-OMe.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight.

Visualization of Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the key steps in solid-phase peptide synthesis using Boc chemistry.

Potential Signaling Pathway: NMDA Receptor Activation

D-glutamic acid is known to be an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the mammalian brain.[1] While direct studies on Boc-D-Glu(OMe)-OMe are limited, its structural similarity to D-glutamic acid suggests a potential interaction with this pathway. The following diagram illustrates a simplified NMDA receptor signaling cascade.

Disclaimer: This technical guide is for informational purposes only and is intended for use by qualified professionals. The experimental protocols provided are examples and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to CAS Number 55227-00-4

Introduction

CAS number 55227-00-4 is a unique identifier assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, to a specific chemical substance. This guide provides a comprehensive overview of the available technical information regarding the properties, handling, and experimental data associated with this compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical research.

Chemical and Physical Properties

A thorough search of publicly available chemical databases and scientific literature did not yield specific quantitative data for the physical and chemical properties of the substance associated with CAS number 55227-00-4. Information regarding its molecular weight, formula, melting point, boiling point, solubility, and other key physicochemical parameters is not currently documented in accessible records.

Synthesis and Analytical Methods

Detailed protocols for the synthesis of the compound corresponding to CAS number 55227-00-4 are not available in the public domain. Similarly, specific analytical methods for its characterization, such as spectroscopic data (NMR, IR, MS) or chromatographic techniques (HPLC, GC), have not been published.

Biological Activity and Mechanism of Action

There is no information available in scientific literature or biological databases concerning the biological activity, mechanism of action, or any potential signaling pathways associated with CAS number 55227-00-4.

Experimental Protocols and Handling

Due to the lack of available information, specific experimental protocols for the handling, storage, and use of CAS number 55227-00-4 cannot be provided. Standard laboratory safety practices for handling unknown chemical compounds should be strictly followed. This includes the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.

Data Presentation

As no quantitative data for CAS number 55227-00-4 is available, a summary table cannot be generated.

Visualizations

Due to the absence of information on signaling pathways or experimental workflows involving CAS number 55227-00-4, no diagrams can be created.

The chemical substance identified by CAS number 55227-00-4 is not described in the publicly accessible scientific and chemical literature. The lack of data on its properties, synthesis, biological activity, and handling procedures suggests that this compound may be proprietary, part of a confidential research program, or that the CAS number may have been retired or is in error. Researchers and professionals seeking information on this substance are advised to verify the CAS number and consult the original source from which it was obtained. Further investigation through specialized chemical sourcing and proprietary databases may be required to obtain any available information.

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-D-Glu(OMe)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient coupling of N-α-Boc-D-glutamic acid α-methyl ester (Boc-D-Glu(OMe)-OH) in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The selection of an appropriate coupling strategy is critical for maximizing yield, minimizing side reactions, and ensuring the synthesis of high-purity peptides.

Introduction

Boc-D-Glu(OMe)-OH is a valuable building block in peptide synthesis. The Boc protecting group on the α-amino function provides robust protection under basic and nucleophilic conditions, while being readily removable with mild acid. The methyl ester on the γ-carboxyl group prevents side reactions at this position during peptide chain elongation. This document outlines detailed protocols for the incorporation of this derivative, a comparison of common coupling reagents, and methods for monitoring reaction completion.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of the amide bond formation. Below is a summary of commonly used coupling reagents and their typical performance for the coupling of Boc-protected amino acids. While specific quantitative data for Boc-D-Glu(OMe)-OH is not extensively published, these values, based on standard amino acid couplings, provide a reliable estimate.

| Coupling Reagent Class | Reagent/Additive | Typical Coupling Efficiency (%) | Racemization Risk | Key Considerations |

| Carbodiimides | DIC / HOBt | 95 - 99 | Low with additive | Cost-effective and reliable for standard couplings. Formation of insoluble diisopropylurea (DIU) byproduct in solution phase.[1] |

| Uronium/Aminium Salts | HBTU / HOBt / DIEA | > 99 | Very Low | Highly efficient and fast reaction times.[2] Ideal for more challenging couplings. Excess reagent can lead to capping of the N-terminus.[1] |

| Uronium/Aminium Salts | HATU / HOAt / DIEA | > 99 | Very Low | Generally more reactive than HBTU, especially for sterically hindered couplings.[3] |

| Phosphonium Salts | PyBOP / DIEA | > 99 | Very Low | Efficient and rapid, with byproducts that are generally less hazardous than those of its predecessor, BOP.[3] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Boc-SPPS Cycle

This protocol describes a standard manual cycle for the incorporation of Boc-D-Glu(OMe)-OH into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Glu(OMe)-OH

-

Coupling reagent (e.g., HBTU or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA) for uronium/phosphonium salt couplings

-

1-Hydroxybenzotriazole (HOBt) for carbodiimide couplings

-

Dichloromethane (DCM), peptide grade

-

N,N-Dimethylformamide (DMF), peptide grade

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

-

Kaiser test kit

Workflow Diagram:

Figure 1: General workflow for a single coupling cycle in Boc-SPPS.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (1x), and DMF (5x).

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x).

-

-

Coupling (select one method):

a) Using HBTU:

-

In a separate vessel, pre-activate Boc-D-Glu(OMe)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[5]

b) Using DIC/HOBt:

-

-

Monitoring the Coupling:

-

Take a small sample of resin beads and perform a Kaiser test.

-

A negative Kaiser test (yellow beads) indicates complete coupling.[4]

-

If the Kaiser test is positive (blue beads), repeat the coupling step (recouple).

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Peptide Synthesis (LPPS)

This protocol describes the coupling of Boc-D-Glu(OMe)-OH to an amino acid ester (e.g., H-Ala-OMe) in solution.

Materials:

-

Boc-D-Glu(OMe)-OH

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

DIC (or EDC)

-

HOBt

-

Triethylamine (TEA) or DIEA

-

DCM, anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram:

Figure 2: General workflow for a solution-phase peptide coupling reaction.

Procedure:

-

Reactant Preparation:

-

In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add TEA or DIEA (1.2 equivalents) and stir for 15-20 minutes at room temperature to obtain the free amine.

-

In a separate flask, dissolve Boc-D-Glu(OMe)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

-

Coupling Reaction:

-

Cool the solution of Boc-D-Glu(OMe)-OH and HOBt to 0°C in an ice bath.

-

Add DIC (1.1 equivalents) to the cooled solution and stir for 10 minutes.

-

Add the solution of the free amino acid ester to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.[7]

Protocol 3: Monitoring Coupling with the Kaiser Test

The Kaiser test is a qualitative method to detect free primary amines on the resin.

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

-

Place a few resin beads in a small test tube.

-

Add 2-3 drops of each of the three Kaiser test solutions.

-

Heat the test tube at 100-115°C for 5 minutes.[7]

-

Interpretation:

-

Positive (Blue beads): Free primary amines are present, indicating incomplete coupling.

-

Negative (Yellow/Colorless beads): No free primary amines are detected, indicating complete coupling.

-

Conclusion

The successful incorporation of Boc-D-Glu(OMe)-OH into a peptide sequence is readily achievable with standard peptide synthesis methodologies. For solid-phase synthesis, uronium/aminium salt-based reagents like HBTU and HATU offer high efficiency and are recommended, particularly for complex sequences. The more economical DIC/HOBt method is also a reliable option for routine couplings. In solution-phase synthesis, the DIC/HOBt protocol followed by a straightforward workup and purification provides a robust method for dipeptide formation. Careful monitoring of the coupling reaction, for instance with the Kaiser test in SPPS, is crucial to ensure high yields of the desired peptide.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for the Incorporation of D-Amino Acids into Peptide Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of D-amino acids into peptide chains is a cornerstone of modern peptide-based drug design. While peptides composed of the naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, the introduction of their D-enantiomers can dramatically enhance metabolic stability, prolonging in vivo half-life and improving bioavailability.[1][2] This stereochemical modification renders the peptide backbone unrecognizable to many proteases, which are highly specific for L-amino acid substrates.[2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of peptides containing D-amino acids, along with a discussion of their applications in modulating biological activity.

Core Benefits of D-Amino Acid Incorporation

-

Enhanced Proteolytic Stability: The primary advantage is a significant increase in resistance to degradation by proteases, leading to a longer in vivo half-life.[1][2]

-

Modulation of Biological Activity: The altered three-dimensional conformation can modify binding affinity and selectivity for target receptors. This can lead to the development of highly potent agonists or selective antagonists.[2]

-

Improved Bioavailability: Increased stability against enzymatic breakdown often translates to improved oral and systemic bioavailability.[2]

-

Reduced Immunogenicity: D-peptides may be less prone to processing and presentation by antigen-presenting cells, potentially leading to a decreased immune response.[2]

Data Presentation: Quantitative Impact of D-Amino Acid Substitution

The incorporation of D-amino acids has a quantifiable effect on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize data from various studies.

Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid-Containing Peptides

| Peptide/Analog | Modification | Matrix | Half-life (t½) | Fold Increase in Stability | Reference |

| L-GLP1 | All L-amino acids | Proteinase K | < 1 hour | - | [3] |

| D-GLP1 | All D-amino acids | Proteinase K | > 4.8 hours (80% remaining at 6h) | > 4.8 | [3] |

| L-peptide | All L-amino acids | Proteinase K | < 4 hours | - | [1] |

| L-peptide with C-terminal D-amino acid | Single D-amino acid at C-terminus | Proteinase K | ~16 hours (15% remaining at 24h) | > 4 | [1] |

| Peptide 1 | Tam-labeled NPY analogue | Human blood plasma | 43.5 hours | - | [4] |

| Peptide 2 | NPY-derived decapeptide | Human blood plasma | 3.2 hours | - | [4] |

| PK20 | Contains tert-leucine (isoleucine isomer) | 1 M HCl | 204.4 hours | - | [5] |

| [Ile9]PK20 | tert-leucine replaced with isoleucine | 1 M HCl | 117.7 hours | - | [5] |

Table 2: Impact of D-Amino Acid Substitution on Binding Affinity and Biological Activity

| Peptide | Modification | Target | Assay | IC50 / Kd | Change in Activity | Reference |

| MUC2 Peptide (TPTPTGTQTPT) | All L-amino acids | 996 mAb | ELISA | 60 µmol/dm³ | - | [6] |